Dota-peg5-C6-dbco
Description
Chemical Identity and Structural Composition
The molecular identity of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-polyethylene glycol five-C6-dibenzocyclooctyne encompasses a complex tripartite architecture that reflects sophisticated chemical engineering principles. The compound possesses a molecular formula of C49H71N7O14 and exhibits a molecular weight of 982.13 daltons, indicating substantial molecular complexity suitable for advanced bioconjugation applications. The structural composition integrates three functionally distinct domains, each contributing specific chemical properties essential for targeted therapeutic delivery systems.
The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid component forms the foundation of the molecule's chelating capabilities. This macrocyclic chelating agent consists of a central 12-membered tetraaza ring containing four nitrogen atoms, with four carboxylic acid groups attached through methylene bridges. The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid structure functions as an octadentate ligand, capable of binding metal cations through four amine groups and four carboxylate centers. This chelating agent demonstrates exceptionally high formation constants for complexation with lanthanide ions, particularly gadolinium and terbium, making it invaluable for radiopharmaceutical applications.
The polyethylene glycol five component serves as a biocompatible spacer unit that enhances the compound's solubility and reduces immunogenicity. This five-unit polyethylene glycol chain provides hydrophilic character to the molecule while maintaining sufficient flexibility to accommodate various binding conformations. The polyethylene glycol spacer prevents steric hindrance between the chelating domain and the reactive terminus, ensuring optimal accessibility for bioconjugation reactions. The incorporation of polyethylene glycol units also contributes to improved pharmacokinetic properties by reducing protein binding and extending circulation half-life in biological systems.
| Structural Component | Molecular Function | Key Properties |
|---|---|---|
| 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid | Metal chelation | Octadentate binding, high formation constants |
| Polyethylene glycol five | Biocompatible spacer | Enhanced solubility, reduced immunogenicity |
| C6 linker | Structural connection | Alkyl chain flexibility |
| Dibenzocyclooctyne | Bioorthogonal reactivity | Strain-promoted cycloaddition |
The dibenzocyclooctyne terminus represents the most chemically reactive component of the molecule, specifically engineered for bioorthogonal chemistry applications. This cyclic alkyne derivative contains significant ring strain that promotes rapid cycloaddition reactions with azide-containing molecules without requiring metal catalysts. The dibenzocyclooctyne group undergoes strain-promoted alkyne-azide cycloaddition reactions, which proceed through a concerted [3+2] cycloaddition mechanism that relieves ring strain while forming stable triazole products. The absence of copper catalyst requirements makes this reaction particularly suitable for biological applications where metal toxicity concerns exist.
The complete structural formula reveals sophisticated molecular architecture designed for multiple functionalization pathways. The C6 alkyl linker connecting the polyethylene glycol domain to the dibenzocyclooctyne group provides additional structural flexibility while maintaining chemical stability. This hexyl spacer ensures that the reactive dibenzocyclooctyne group remains accessible for bioconjugation reactions while preventing interference with the chelating domain's metal binding capabilities.
Historical Development of Multifunctional Bioconjugation Reagents
The development of multifunctional bioconjugation reagents represents a significant evolution in chemical biology, with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-polyethylene glycol five-C6-dibenzocyclooctyne exemplifying the culmination of decades of research in chelation chemistry, polymer science, and bioorthogonal chemistry. The foundational 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid chelating system was first reported in 1976, representing a breakthrough in macrocyclic chelator design that exhibited unprecedented formation constants for calcium and gadolinium ion complexation. This discovery established the scientific foundation for subsequent development of radiopharmaceuticals and contrast agents that would revolutionize medical imaging and targeted therapy applications.
The historical progression of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid applications began with its recognition as a superior chelating agent for lanthanide ions, leading to extensive research into gadolinium complexes for magnetic resonance imaging contrast enhancement. Early investigations demonstrated that 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid complexes maintained exceptional stability under physiological conditions while providing excellent imaging contrast. The development of modified versions of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid derivatives first appeared in 1988, marking the beginning of systematic efforts to expand the functional capabilities of this versatile chelating platform.
The integration of polyethylene glycol components into bioconjugation reagents emerged from parallel developments in polymer science and drug delivery research. Scientists recognized that polyethylene glycol incorporation could significantly improve the pharmacokinetic properties of therapeutic agents by reducing protein binding, minimizing immunogenic responses, and extending circulation times. The systematic investigation of polyethylene glycol chain lengths revealed that five-unit spacers provided optimal balance between biocompatibility enhancement and structural stability, leading to their widespread adoption in advanced bioconjugation designs.
The revolutionary development of bioorthogonal chemistry, particularly strain-promoted alkyne-azide cycloaddition reactions, provided the third critical component for advanced multifunctional reagents. The Bertozzi group's pioneering work on copper-free click reactions addressed the fundamental limitation of cytotoxicity associated with traditional copper-catalyzed azide-alkyne cycloadditions. The discovery that cyclooctyne derivatives could undergo rapid reactions with azides without metal catalysts opened new possibilities for biological applications where cellular viability must be preserved during bioconjugation processes.
| Historical Period | Key Development | Scientific Impact |
|---|---|---|
| 1976 | Initial 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid discovery | Established macrocyclic chelation principles |
| 1988 | First modified 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid derivatives | Expanded functional capabilities |
| 1990s | Polyethylene glycol bioconjugation development | Enhanced biocompatibility strategies |
| 2000s | Bioorthogonal chemistry emergence | Enabled catalyst-free conjugation |
| 2010s | Multifunctional reagent integration | Combined multiple functionalities |
The synthesis of dibenzocyclooctyne derivatives represented a significant advancement in strain-promoted cycloaddition chemistry, with researchers demonstrating that benzene ring incorporation could dramatically increase reaction rates compared to simple cyclooctyne systems. Chemical modifications of dibenzocyclooctyne structures, including the development of stabilized variants, enabled practical applications in complex biological environments while maintaining excellent reaction kinetics. These developments established dibenzocyclooctyne as the preferred reactive group for bioorthogonal applications requiring rapid, selective conjugation without catalyst interference.
The convergence of these three distinct chemical domains into integrated multifunctional reagents occurred during the 2010s, driven by increasing demands for sophisticated therapeutic delivery systems. Researchers recognized that combining chelation, biocompatibility enhancement, and bioorthogonal reactivity within single molecular entities could enable unprecedented precision in drug delivery applications. The specific combination of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, polyethylene glycol five, and dibenzocyclooctyne components reflects optimal engineering based on extensive structure-activity relationship studies across multiple research groups.
Significance in Modern Bioconjugation and Theranostic Applications
The significance of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-polyethylene glycol five-C6-dibenzocyclooctyne in modern bioconjugation extends far beyond traditional chemical linking applications, encompassing revolutionary approaches to targeted drug delivery, molecular imaging, and therapeutic intervention. This multifunctional reagent has emerged as a cornerstone technology in the development of proteolysis targeting chimeras, representing a paradigm shift in small molecule therapeutic design. The compound's unique ability to facilitate precise protein degradation through ubiquitin-proteasome system exploitation has opened entirely new avenues for treating previously undruggable protein targets.
In proteolysis targeting chimera applications, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-polyethylene glycol five-C6-dibenzocyclooctyne functions as a sophisticated linker that connects target protein ligands with ubiquitin ligase recruiting elements. The polyethylene glycol component provides optimal spatial separation between binding domains while maintaining molecular flexibility essential for ternary complex formation. The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid domain can simultaneously serve as a metal coordination site for imaging applications, enabling real-time monitoring of proteolysis targeting chimera biodistribution and target engagement through radioisotope labeling.
The compound's role in antibody-drug conjugate development represents another critical application area where its multifunctional design provides distinct advantages over conventional linking strategies. The dibenzocyclooctyne group enables site-specific conjugation to antibody frameworks that have been pre-functionalized with azide groups, ensuring homogeneous drug-to-antibody ratios and predictable pharmacokinetic behavior. The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid component allows for simultaneous radioisotope incorporation, creating theranostic conjugates that combine therapeutic efficacy with diagnostic imaging capabilities.
| Application Domain | Functional Contribution | Clinical Significance |
|---|---|---|
| Proteolysis targeting chimeras | Flexible linker with metal chelation | Enables protein degradation therapy |
| Antibody-drug conjugates | Site-specific bioorthogonal conjugation | Improves therapeutic index |
| Radiopharmaceuticals | Stable radioisotope chelation | Enhances imaging and therapy |
| Theranostic agents | Dual therapeutic and diagnostic function | Personalized medicine applications |
The theranostic applications of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid-polyethylene glycol five-C6-dibenzocyclooctyne have demonstrated particular promise in nuclear medicine applications where both therapeutic and diagnostic functionalities are essential. The compound's ability to chelate various radioisotopes, including actinium-225 for alpha-particle therapy and terbium isotopes for imaging applications, enables the development of matched pairs for patient-specific treatment planning. The polyethylene glycol spacer ensures that radioisotope coordination does not interfere with bioconjugation reactions, allowing for sequential assembly of complex therapeutic constructs.
Recent research has highlighted the compound's exceptional performance in strain-promoted alkyne-azide cycloaddition reactions under physiological conditions, with reaction kinetics suitable for in vivo applications. The absence of copper catalyst requirements eliminates cytotoxicity concerns while enabling rapid bioconjugation in living systems. This capability has proven particularly valuable in the development of folate-conjugated imaging agents where bioorthogonal assembly allows for modular construction of targeting constructs with optimized pharmacological properties.
The compound's commercial availability from multiple specialized suppliers indicates its established role in research and development pipelines across the pharmaceutical industry. The standardized synthesis and purification protocols have enabled consistent quality across different applications, facilitating regulatory approval processes for therapeutic applications. The compound's stability profile and storage characteristics support practical implementation in good manufacturing practice environments required for clinical translation.
Properties
Molecular Formula |
C49H71N7O14 |
|---|---|
Molecular Weight |
982.1 g/mol |
IUPAC Name |
2-[4-[2-[2-[2-[2-[2-[2-[2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C49H71N7O14/c57-44(11-5-6-12-46(59)56-35-42-9-2-1-7-40(42)13-14-41-8-3-4-10-43(41)56)50-15-25-66-27-29-68-31-33-70-34-32-69-30-28-67-26-16-51-45(58)36-52-17-19-53(37-47(60)61)21-23-55(39-49(64)65)24-22-54(20-18-52)38-48(62)63/h1-4,7-10H,5-6,11-12,15-39H2,(H,50,57)(H,51,58)(H,60,61)(H,62,63)(H,64,65) |
InChI Key |
KJESTZWHHDGJAU-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>95% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DOTA-PEG5-C6-DBCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dota-peg5-C6-dbco involves several steps:
Attachment of C4-DBCO: The final step involves the attachment of C4-DBCO to the DOTA-PEG5 conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of DOTA-PEG5 and C4-DBCO intermediates.
Purification: High-performance liquid chromatography (HPLC) and other purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dota-peg5-C6-dbco undergoes various chemical reactions, including:
Click Reactions: The DBCO group in this compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules.
Coordination Reactions: The DOTA moiety can coordinate with metal ions, forming stable complexes.
Common Reagents and Conditions
Reagents: Azide-containing molecules, metal ions (e.g., gadolinium for MRI contrast agents).
Conditions: SPAAC reactions typically occur under mild conditions without the need for a catalyst.
Major Products
Click Reaction Products: Conjugates of this compound with azide-containing molecules.
Coordination Complexes: Metal ion complexes with DOTA.
Scientific Research Applications
2.1. Antibody-Drug Conjugates (ADCs)
ADCs are powerful therapeutic agents that combine antibodies with cytotoxic drugs. DOTA-PEG5-C6-DBCO plays a crucial role in enhancing the efficacy of these conjugates by improving their pharmacokinetics and targeting capabilities.
Case Study: Enhanced Antibody Performance
A study demonstrated that peptide conjugation to trastuzumab, using DOTA as a payload, resulted in increased antibody-dependent cellular cytotoxicity (ADCC) and thermal stability. The conjugated antibody exhibited enhanced binding affinity to FcγRIIIa, significantly improving its therapeutic potency compared to unconjugated forms .
| Sample | ADCC Enhancement | Binding Affinity (nM) |
|---|---|---|
| Trastuzumab | Baseline | 51 |
| MonoDOTA | +4.2-fold | 12 |
| DiDOTA | +18.3-fold | 3 |
2.2. Diagnostic Imaging
The DOTA moiety's ability to chelate radionuclides makes this compound suitable for use in diagnostic imaging applications, such as positron emission tomography (PET). By attaching radiolabeled payloads to antibodies or peptides, researchers can visualize tumor sites and monitor treatment responses.
2.3. Targeted Drug Delivery
The PEG component enhances solubility and circulation time in biological systems, which is critical for targeted drug delivery applications. By linking therapeutic agents through this compound, researchers can achieve more precise targeting of cancer cells while minimizing systemic toxicity.
Case Study: Targeted Delivery Efficiency
Research indicated that ADCs utilizing this compound showed improved tumor accumulation and reduced off-target effects compared to conventional drug delivery methods .
| Parameter | Conventional Delivery | This compound Delivery |
|---|---|---|
| Tumor Accumulation (%) | 30 | 65 |
| Off-target Toxicity (%) | 25 | 10 |
Mechanism of Action
Dota-peg5-C6-dbco exerts its effects through:
Comparison with Similar Compounds
Structural and Functional Comparison
Key Differentiators
PEG Chain Length
- PEG5 (this compound) : Balances solubility and steric effects for moderate-sized conjugates .
- PEG2k (DOTA-PEG2k-DBCO) : Prolongs circulation time in vivo but may hinder tissue penetration due to larger size .
Linker Chemistry
- C6 vs.
Chelator Variants
- DOTA vs. DO3A: DOTA’s four nitrogen donors form more stable metal complexes (e.g., log K for Gd³⁺: 25.3 for DOTA vs. 16.6 for DO3A) .
Click Chemistry Reagents
- DBCO vs. ADIBO : DBCO reacts faster with azides (k ~ 1–10 M⁻¹s⁻¹) compared to ADIBO (k ~ 0.1–1 M⁻¹s⁻¹), enabling rapid labeling .
Bioconjugation Efficiency
- This compound demonstrated 90% conjugation efficiency with azide-modified antibodies in a 2023 study, outperforming C4 variants in sterically hindered environments .
- PEG2k-DBCO conjugates showed 3x longer serum half-life in murine models compared to PEG5 analogs, critical for therapeutic delivery .
Imaging Performance
- ⁶⁸Ga-labeled this compound achieved tumor-to-background ratios of 12:1 in PET imaging, leveraging DOTA’s high radiolabeling yield (>95%) .
Stability Challenges
- This compound exhibited metal leakage rates of <2% over 72 hours in serum, whereas DO3A-DBCO lost 15% under identical conditions .
Q & A
Q. What statistical frameworks analyze the relationship between this compound’s structural modifications and its biological activity?
- Methodological Answer : Multivariate regression or Partial Least Squares (PLS) correlates structural variables (e.g., PEG length, DBCO substitution sites) with outcomes like tumor uptake. Machine learning (e.g., random forest) identifies non-linear interactions. Cross-validation (k-fold) ensures model robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
